![molecular formula C13H16N2O2 B2476439 Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate CAS No. 1936154-42-5](/img/structure/B2476439.png)

Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

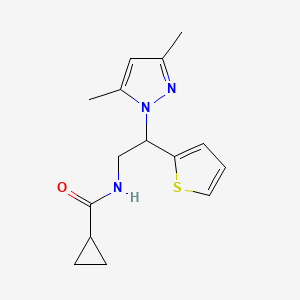

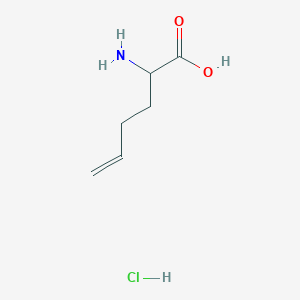

“Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate” is a chemical compound with the molecular formula C13H16N2O2 . It is closely related to “1-{5-benzyl-5-azaspiro[2.3]hexan-1-yl}methanamine dihydrochloride”, which has a molecular weight of 275.22 .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name and molecular formula. It contains a benzyl group (a benzene ring attached to a CH2 group), a carbamate group (NHCOO), and a 5-azaspiro[2.3]hexane group, which is a spirocyclic compound containing a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that its molecular weight is 232.2800 g/mol . More specific properties such as melting point, boiling point, and density would require further investigation .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Regioselective Cycloaddition Reactions : Studies have demonstrated the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of two diastereoisomers. This underscores the potential of utilizing benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate derivatives in the synthesis of complex molecular structures (Molchanov & Tran, 2013).

Antitumor Activity : A related compound, R17934-NSC 238159, has shown activity against various experimental tumors, highlighting the potential medicinal significance of structurally related this compound derivatives (Atassi & Tagnon, 1975).

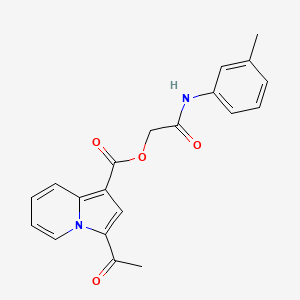

Visible-light-induced Metal-free Cascade Cyclization : The development of photocatalytic strategies for the synthesis of azaspiro[4.5]trienones via radical-initiated cascade annulation reactions opens new avenues for the metal-free synthesis of spiro-γ-lactam derivatives, a category to which this compound belongs (Zeng et al., 2021).

Anticonvulsant Activity : The synthesis and evaluation of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for anticonvulsant and neurotoxic properties point to the therapeutic potential of this compound analogs (Obniska, Kamiński, & Tatarczyńska, 2006).

Biological Applications

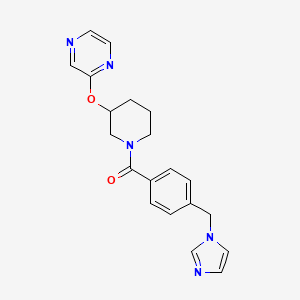

Selective Inhibition of Enzymes : A series of benzyl carbamates showed preferential inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), suggesting the utility of this compound derivatives in designing selective enzyme inhibitors (Magar et al., 2021).

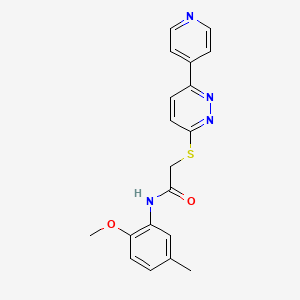

Anti-coronavirus Activity : The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives and their evaluation against human coronavirus and influenza virus revealed compounds with significant inhibitory effects, indicating the potential of this compound derivatives in antiviral drug development (Apaydın, Cesur, Stevaert, & Naesens, 2019).

Mecanismo De Acción

The mechanism of action of “Benzyl N-{5-azaspiro[2.3]hexan-1-YL}carbamate” is not specified in the search results. The biological activity of a compound depends on its structure and the target it interacts with in the body. Without specific information, it’s difficult to predict the mechanism of action .

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-12(15-11-6-13(11)8-14-9-13)17-7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBXSECROFKGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12CNC2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2476356.png)

![Bicyclo[3.3.1]nonan-3-ylmethanamine hydrochloride](/img/structure/B2476357.png)

![6-Cyclopropyl-2-[2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2476361.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2476363.png)

![3-Pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2476366.png)

![2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2476367.png)

![1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2476370.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2476378.png)